molecular formula C9H12O B109512 2,3,4-Trimethylphenol CAS No. 526-85-2

2,3,4-Trimethylphenol

Cat. No. B109512
CAS RN: 526-85-2
M. Wt: 136.19 g/mol
InChI Key: XRUGBBIQLIVCSI-UHFFFAOYSA-N
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Description

2,3,4-Trimethylphenol is a type of hydroxytoluene . It has the molecular formula C9H12O and a molecular weight of 136.1910 .


Synthesis Analysis

The synthesis of 2,3,6-trimethylphenol involves several steps, including the addition of H2SO4 at 2°C, followed by the addition of sodium nitrite (NaNO2) still at 2°C, and then heating up to 25°C to initiate the reaction . Another method involves the direct oxidation of 2,3,6-trimethylphenol into trimethyl-1,4-benzoquinone .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethylphenol has been studied using ab initio Hartree–Fock (HF) and density functional theory (DFT/B3LYP) methods using a 6-31+G (d,p) basis set .


Chemical Reactions Analysis

The reactions of 2,3,4-Trimethylphenol involve various processes. For instance, the photosensitized loss of phenols by humic substances (HS) was examined for a variety of untreated as well as borohydride-reduced HS . Another study reported a “green chemistry approach” with respect to the highly selective and environmentally friendly oxidation of 2,3,6-trimethylphenol (TMP) to trimethyl-1,4-benzoquinone (TMQ) with molecular oxygen as oxidant and a copper catalyst immobilized in a molten salt .


Physical And Chemical Properties Analysis

2,3,4-Trimethylphenol has a molecular weight of 136.19 g/mol . Its exact mass and monoisotopic mass are 136.088815002 g/mol . It has a topological polar surface area of 20.2 Ų .

Scientific Research Applications

  • Antioxidant Properties : A study found that certain bisphenols, structurally related to 2,4,6-trimethylphenol, exhibit moderate efficiency as antioxidants and polymerization inhibitors. This indicates potential applications of trimethylphenol derivatives in material science and chemistry for enhancing stability and longevity of materials (Lucarini et al., 2001).

  • Inhibition of Photooxygenation : Research on 2,4,6-trimethylphenol's interaction with humic substances showed its ability to inhibit the photooxygenation of furfuryl alcohol. This suggests its role in environmental chemistry, particularly in influencing the photochemical behavior of organic compounds in natural waters (Halladja et al., 2007).

  • Natural Occurrence in Defensive Secretions : 2,3,4-Trimethylphenol has been identified in the defensive secretions of certain species of opilionids (a type of arachnid). This highlights its role in natural defense mechanisms and could have implications for understanding chemical ecology (Roach et al., 1980).

  • Synthesis of Other Chemicals : The compound has been used in the synthesis of other chemicals, such as 3,5-dimethyl-4-hydroxybenzaldehyde. This is significant for organic chemistry, indicating its role as a precursor or intermediate in chemical syntheses (Sun et al., 2008).

  • Photocatalysis Research : In a study, 2,3,6-Trimethylphenol was utilized to investigate green chemistry processes in photocatalysis. This research contributes to the development of environmentally friendly catalytic processes (Liu et al., 2016).

  • Study of Kinetics in Gas-Phase Reactions : The kinetics of gas-phase reactions involving trimethylphenols, including 2,3,4-Trimethylphenol, have been investigated. This research is important for understanding atmospheric chemistry and pollutant behavior (Bejan et al., 2012).

  • Photochemical Reactivity Studies : Studies have investigated the photochemical reactivity of 2,4,6-trimethylphenol in freshwaters, contributing to our understanding of the behavior of organic compounds under environmental conditions (Canonica & Freiburghaus, 2001).

Safety And Hazards

2,3,4-Trimethylphenol is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

2,3,4-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-6-4-5-9(10)8(3)7(6)2/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUGBBIQLIVCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865331
Record name Phenol, 2,3,4-trimethyl-
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethylphenol

CAS RN

526-85-2, 26998-80-1
Record name 2,3,4-Trimethylphenol
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Record name 2,3,4-Trimethylphenol
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Record name Phenol, trimethyl-
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Record name Phenol, trimethyl-
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Record name Phenol, 2,3,4-trimethyl-
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Record name Phenol, 2,3,4-trimethyl-
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Record name 2,3,4-trimethylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Trimethylphenol
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Record name 2,3,4-TRIMETHYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
C Landault, G Guiochon - Analytical Chemistry, 1967 - ACS Publications
Packed capillary columns, using silanized Chromosorb P coated with a mixture of di (3, 3, 5-trimethylcyclohexyl) o-phthalate and tri 2, 4-xylenyl phosphate, allow rapid analysis of the …
Number of citations: 36 pubs.acs.org
X Sun, ZMA Judeh, BF Ali, SF Alshahateet - Catalysis today, 2008 - Elsevier
2,4,6-Trimethylphenol was selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde in very good yields using catalytic or equivalent amounts of CuCl 2 in the presence of K 2 CO 3 …
Number of citations: 15 www.sciencedirect.com
BE Leach - The Journal of Organic Chemistry, 1978 - ACS Publications
We have observed a highly unexpected meta-methylation in the reaction of 2, 6-xylenol with methanol over an alumina catalyst to yield 2, 3, 6-trimethylphenol (2, 3, 6-TMP) rather than …
Number of citations: 7 pubs.acs.org
B Roach, T Eisner, J Meinwald - Journal of Chemical Ecology, 1980 - Springer
Two quinones (2,3-dimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-benzoquinone) and three phenols (2,3-dimethylphenol, 2-methyl-5-ethylphenol, and 2,3,4-trimethylphenol) were …
Number of citations: 38 link.springer.com
M Trapido, Y Veressinina, R Munter - Environmental technology, 1995 - Taylor & Francis
The study of the ozonation process of some phenols specific for the wastewaters produced by the thermal treatment of oil-shale such as xylenols, trimethylphenol, thymol at different pH …
Number of citations: 12 www.tandfonline.com
NC Saha, A Bhattacharjee, NG Basak… - Journal of Chemical …, 1963 - ACS Publications
THE PARTITION coefficient, k, of a solute is its preferential solubility between a pair of immisciblesolvents. The underlying causes for the value of k are unquestionably related to those …
Number of citations: 16 pubs.acs.org
H Zhao, S Wang, J Sun, Y Zhang, Y Tang - Science of The Total …, 2023 - Elsevier
2,3-Trimethylbenzene (1,2,3-TMB) is an important volatile organic compound (VOC) present in petroleum wastewater and the atmosphere. This compound can be degraded by OH …
Number of citations: 1 www.sciencedirect.com
SR Bickerdike, RA Holt, GM Stephens - Microbiology, 1997 - microbiologyresearch.org
An o-xylene-utilizing Rhodococcus, strain B3, was isolated from enrichments with o-xylene. The pathway for o-xylene degradation was investigated by simultaneous adaptation …
Number of citations: 44 www.microbiologyresearch.org
G Ogner, M Schnitzer - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
Fulvic acid, a water-soluble soil humic fraction, was extracted from a Podzol soil and exhaustively methylated so as to make it soluble in benzene. The resulting material was separated …
Number of citations: 105 cdnsciencepub.com
J Vesely, L Schmerling - The Journal of Organic Chemistry, 1970 - ACS Publications
Liquid hydrogen fluoride is an effective catalyst for the hydroxylation of aromatic compounds with aqueous hydrogen peroxide at temperatures in the range of from about—30 to+ 50. For …
Number of citations: 45 pubs.acs.org

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